Cas no 1361652-22-3 (2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid)

2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid structure
1361652-22-3 structure
Product name:2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid
CAS No:1361652-22-3
MF:C19H9Cl6NO2
Molecular Weight:495.998259305954
CID:4966771

2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid
    • インチ: 1S/C19H9Cl6NO2/c20-9-3-11(18(24)14(22)5-9)13-7-26-16(1-8(13)2-17(27)28)12-4-10(21)6-15(23)19(12)25/h1,3-7H,2H2,(H,27,28)
    • InChIKey: PPRXOSZPFZHMQW-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1=CN=C(C2C=C(C=C(C=2Cl)Cl)Cl)C=C1CC(=O)O)Cl)Cl

計算された属性

  • 精确分子量: 494.873495 g/mol
  • 同位素质量: 492.876445 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 555
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2
  • 分子量: 496.0
  • XLogP3: 7.4

2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013031135-1g
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid
1361652-22-3 97%
1g
1,549.60 USD 2021-06-22
Alichem
A013031135-250mg
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid
1361652-22-3 97%
250mg
475.20 USD 2021-06-22
Alichem
A013031135-500mg
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid
1361652-22-3 97%
500mg
790.55 USD 2021-06-22

2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid 関連文献

2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acidに関する追加情報

Introduction to 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic Acid (CAS No. 1361652-22-3)

2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number CAS NO. 1361652-22-3, is characterized by its complex molecular structure, which includes multiple chlorinated phenyl groups and a pyridine core. The presence of these functional groups imparts unique chemical properties that make it a valuable candidate for various applications in drug development and biochemical studies.

The molecular structure of 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid consists of a central pyridine ring substituted with two 2,3,5-trichlorophenyl groups at the 2 and 5 positions, along with a carboxylic acid group at the 4-position. This arrangement results in a highly lipophilic molecule with significant potential for interaction with biological targets. The chlorinated phenyl groups contribute to the compound's stability and reactivity, making it suitable for further chemical modifications and derivatization.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds like 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid. Research has indicated that such molecules may exhibit potent activity against various biological pathways, making them promising candidates for therapeutic intervention. Specifically, studies have focused on their potential role in modulating enzyme activity and receptor binding interactions. The compound's ability to interact with multiple targets suggests that it could be developed into a broad-spectrum therapeutic agent.

One of the most compelling aspects of 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid is its structural versatility. The presence of multiple substituents allows for extensive chemical modifications, enabling researchers to fine-tune its pharmacological properties. For instance, the carboxylic acid group can be used to form esters or amides, while the chlorinated phenyl rings can be further functionalized to enhance binding affinity or metabolic stability. This flexibility makes it an attractive scaffold for drug discovery efforts.

The synthesis of 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid presents both challenges and opportunities. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve the efficiency of synthesis but also allow for better control over regioselectivity and stereoselectivity.

In terms of biological activity, preliminary studies have shown that 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid exhibits notable interactions with certain enzymes and receptors. For example, it has been observed to inhibit the activity of specific kinases involved in cell signaling pathways. Additionally, its ability to modulate receptor binding has been explored in models of neurological disorders. These findings highlight its potential as a lead compound for further development into therapeutic agents.

The compound's pharmacokinetic profile is another area of interest. Due to its lipophilic nature derived from the chlorinated phenyl groups and pyridine core, it may exhibit favorable membrane permeability characteristics. However, further studies are needed to evaluate its metabolic stability and excretion pathways. Understanding these parameters is crucial for optimizing dosing regimens and minimizing potential side effects.

The role of computational chemistry in studying 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid cannot be overstated. Molecular modeling techniques have been instrumental in predicting its binding modes to biological targets and estimating its pharmacological activity. These computational approaches complement experimental studies by providing insights into molecular interactions at an atomic level. Such information is invaluable for guiding synthetic modifications aimed at improving potency and selectivity.

The future direction of research on 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid includes exploring its potential in treating various diseases. Ongoing studies are investigating its efficacy in models of cancer and inflammation-related disorders. Additionally, efforts are being made to develop novel derivatives with enhanced pharmacological profiles through rational drug design strategies. These endeavors hold promise for translating basic research findings into tangible therapeutic benefits.

In conclusion,2,5-Bis(23,5-trichlorophenyl)pyridine-4-acetic acid (CAS NO.13616522-23) represents a fascinating compound with significant potential in pharmaceutical research.Its unique structural features,combined with promising biological activities,make it a valuable scaffold for drug discovery.Further exploration of its pharmacological properties,synthetic modifications,and computational studies will continue to advance our understanding of this molecule and its applications.As research progresses,we can anticipate new insights into how such compounds can be harnessed for therapeutic purposes,ultimately benefiting patients worldwide.

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